molecular formula C18H16F3N5O B5210034 5-amino-N-(2,4-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(2,4-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5210034
M. Wt: 375.3 g/mol
InChI Key: FANSVPDQLFUFSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Triazole derivatives are typically synthesized via the diazotization of amino-triazoles, which can undergo rearrangements to yield various carboxamide products. For instance, the synthesis of 5-phenyl-[1,2,3] triazolo[1,5-b][1,2,4] triazine-3-carboxamide from 5-amino-4-carbamoyl-1-(α-styryl)-1,2,3-triazole through a rearrangement process illustrates the complex reactions involved in the synthesis of triazole derivatives (L'abbé et al., 2010).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by single-crystal X-ray diffraction techniques, which provide insights into their crystalline forms and molecular configurations. The crystal structure determination of related compounds reveals the spatial arrangement of atoms within the molecule and the molecular interactions that stabilize the structure (L'abbé et al., 2010).

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, including the Dimroth rearrangement, which is a common transformation in this class of compounds. The rearrangement processes and their conditions significantly influence the final product's structure and properties (Sutherland & Tennant, 1971). Additionally, the synthesis protocols have been developed to yield protected versions of triazole amino acids, avoiding the Dimroth rearrangement and leading to compounds with significant potential in medicinal chemistry (Ferrini et al., 2015).

Physical Properties Analysis

The physical properties of triazole derivatives, including their melting points, solubility, and crystal structures, are crucial for their application in various fields. The crystal structure analysis provides detailed information on the compound's molecular geometry, which is essential for understanding its physical properties and reactivity (L'abbé et al., 2010).

Chemical Properties Analysis

The chemical properties of triazole derivatives, such as their reactivity with different reagents, stability under various conditions, and potential for further functionalization, are of great interest. Studies on the Dimroth rearrangement and other chemical transformations provide insights into the versatility and reactivity of these compounds (Sutherland & Tennant, 1971).

properties

IUPAC Name

5-amino-N-(2,4-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O/c1-10-6-7-14(11(2)8-10)23-17(27)15-16(22)26(25-24-15)13-5-3-4-12(9-13)18(19,20)21/h3-9H,22H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANSVPDQLFUFSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC(=C3)C(F)(F)F)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.